Deschloroethyl bendamustine
Overview
Description
Deschloroethyl bendamustine is a chemical compound with the molecular formula C14H18ClN3O2 and a molecular weight of 295.77 . It is a derivative of bendamustine, a chemotherapy drug used in the treatment of certain types of cancer
Preparation Methods
Synthetic Routes and Reaction Conditions: Deschloroethyl bendamustine can be synthesized through several synthetic routes. One common method involves the reaction of 1-methyl-1H-benzimidazole-2-butanoic acid with 2-chloroethylamine under controlled conditions. The reaction typically requires a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as p-toluenesulfonic acid (PTSA), to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Deschloroethyl bendamustine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Substitution reactions involve replacing a functional group in the compound with another group, often using nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Deschloroethyl bendamustine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: this compound is studied for its potential biological activities, such as its effects on cell growth and apoptosis.
Medicine: It is investigated for its potential use in cancer therapy, particularly in combination with other chemotherapy drugs.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism by which deschloroethyl bendamustine exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to inhibit DNA synthesis and induce apoptosis in cancer cells by targeting enzymes involved in DNA replication and repair. The exact molecular targets and pathways are still under investigation, but the compound's ability to disrupt cellular processes makes it a promising candidate for cancer treatment.
Comparison with Similar Compounds
Deschloroethyl bendamustine is compared with other similar compounds, such as bendamustine , busulfan , and cyclophosphamide . Its distinct properties make it a valuable compound for further research and development.
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Properties
IUPAC Name |
4-[5-(2-chloroethylamino)-1-methylbenzimidazol-2-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-18-12-6-5-10(16-8-7-15)9-11(12)17-13(18)3-2-4-14(19)20/h5-6,9,16H,2-4,7-8H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRNCYQXTUODGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NCCCl)N=C1CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219709-86-0 | |
Record name | Deschloroethyl bendamustine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219709860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid HCl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESCHLOROETHYL BENDAMUSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L18YN0130J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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